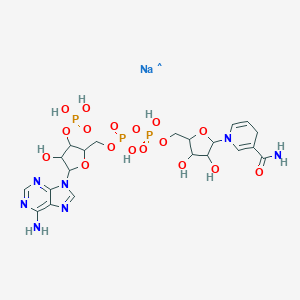

Peracetyl(glu(1-3))(7)glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peracetyl(glu(1-3))(7)glucitol, also known as PAGG, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential health benefits. PAGG is a combination of four natural compounds: policosanol, alpha-lipoic acid, green tea extract, and garlic extract. These compounds are known for their antioxidant, anti-inflammatory, and metabolic boosting properties. PAGG has been studied for its potential to improve cardiovascular health, aid in weight loss, and enhance athletic performance.

Mécanisme D'action

Peracetyl(glu(1-3))(7)glucitol works by activating certain enzymes in the body that are involved in metabolic processes. Policosanol has been shown to reduce cholesterol synthesis, while alpha-lipoic acid has been found to improve insulin sensitivity. Green tea extract and garlic extract are both known for their antioxidant and anti-inflammatory properties. Together, these compounds work synergistically to improve metabolic function and reduce inflammation in the body.

Biochemical and Physiological Effects

Peracetyl(glu(1-3))(7)glucitol has been found to have several biochemical and physiological effects on the body. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid profiles. Peracetyl(glu(1-3))(7)glucitol has also been found to increase energy expenditure and improve athletic performance.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Peracetyl(glu(1-3))(7)glucitol in lab experiments is that it is a natural compound that has been well-studied for its potential health benefits. Peracetyl(glu(1-3))(7)glucitol is also relatively easy to synthesize and can be obtained from natural sources. However, one limitation of using Peracetyl(glu(1-3))(7)glucitol in lab experiments is that it is a complex mixture of compounds, which can make it difficult to isolate and study individual components.

Orientations Futures

There are several potential future directions for research on Peracetyl(glu(1-3))(7)glucitol. One area of interest is its potential to improve cognitive function and reduce the risk of neurodegenerative diseases. Another area of interest is its potential to improve immune function and reduce the risk of chronic diseases such as cancer. Further research is needed to fully understand the potential health benefits of Peracetyl(glu(1-3))(7)glucitol and its mechanisms of action.

Conclusion

Peracetyl(glu(1-3))(7)glucitol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential health benefits. Peracetyl(glu(1-3))(7)glucitol is a combination of four natural compounds that have been well-studied for their antioxidant, anti-inflammatory, and metabolic boosting properties. Peracetyl(glu(1-3))(7)glucitol has been found to improve cardiovascular health, aid in weight loss, and enhance athletic performance. While further research is needed to fully understand the potential health benefits of Peracetyl(glu(1-3))(7)glucitol, it has the potential to be a valuable tool in the prevention and treatment of chronic diseases.

Méthodes De Synthèse

Peracetyl(glu(1-3))(7)glucitol is synthesized by combining policosanol, alpha-lipoic acid, green tea extract, and garlic extract in specific ratios. Policosanol is a mixture of long-chain alcohols derived from plant waxes, while alpha-lipoic acid is a naturally occurring antioxidant found in foods such as broccoli, spinach, and potatoes. Green tea extract is derived from the leaves of the Camellia sinensis plant, and garlic extract is obtained from the bulb of the Allium sativum plant. The synthesis process involves the purification and combination of these compounds to create Peracetyl(glu(1-3))(7)glucitol.

Applications De Recherche Scientifique

Peracetyl(glu(1-3))(7)glucitol has been studied for its potential to improve cardiovascular health, aid in weight loss, and enhance athletic performance. In a study published in the Journal of Nutrition and Metabolism, Peracetyl(glu(1-3))(7)glucitol was found to improve insulin sensitivity and reduce inflammation in overweight individuals. Another study published in the Journal of the International Society of Sports Nutrition found that Peracetyl(glu(1-3))(7)glucitol supplementation improved body composition and athletic performance in trained athletes.

Propriétés

Numéro CAS |

107016-69-3 |

|---|---|

Nom du produit |

Peracetyl(glu(1-3))(7)glucitol |

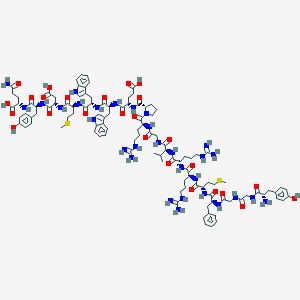

Formule moléculaire |

C102H138O68 |

Poids moléculaire |

2452.1 g/mol |

Nom IUPAC |

(3S,4R,5R)-8-acetyl-4,6-diacetyloxy-2-[(3S,4R,5R,6R)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3-acetyloxy-6-(acetyloxymethyl)-5-carboxyoxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-carboxyoxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)oxan-2-yl]-5-(2,4-dioxopentan-3-yl)-9-oxo-3-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethenoxymethyl]oxan-2-yl]oxymethyl]decanoic acid |

InChI |

InChI=1S/C102H138O68/c1-34(104)58(35(2)105)25-60(143-43(10)113)70(68(36(3)106)37(4)107)74(144-44(11)114)59(27-142-96-89(152-52(19)122)83(150-50(17)120)76(146-46(13)116)67(160-96)33-141-57(24)157-95-73(129)72(128)71(127)61(26-103)159-95)69(94(130)131)81-88(151-51(18)121)82(75(145-45(12)115)62(158-81)28-136-38(5)108)165-97-92(155-55(22)125)86(80(169-101(132)133)66(164-97)32-140-42(9)112)168-99-91(154-54(21)124)84(77(147-47(14)117)64(162-99)30-138-40(7)110)166-98-90(153-53(20)123)85(78(148-48(15)118)63(161-98)29-137-39(6)109)167-100-93(156-56(23)126)87(170-102(134)135)79(149-49(16)119)65(163-100)31-139-41(8)111/h58-93,95-100,103,127-129H,24-33H2,1-23H3,(H,130,131)(H,132,133)(H,134,135)/t59-,60?,61-,62-,63-,64-,65-,66-,67-,69?,70+,71-,72+,73-,74-,75-,76-,77-,78-,79-,80-,81?,82+,83+,84+,85+,86+,87+,88+,89-,90-,91-,92-,93-,95-,96-,97+,98+,99+,100+/m1/s1 |

Clé InChI |

MTWNQMHWLWHXGH-XEUPFTBBSA-N |

SMILES isomérique |

CC(=O)C(CC([C@H]([C@@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |

SMILES |

CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |

SMILES canonique |

CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |

Synonymes |

PAG 8 PAG-8 peracetyl(Glu(1-3))(7)glucitol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

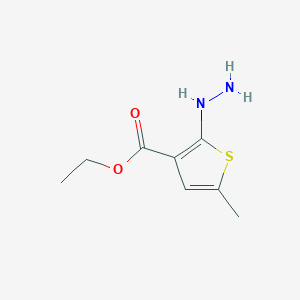

![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)

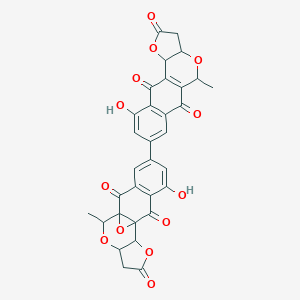

![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)